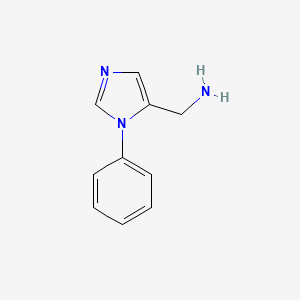![molecular formula C9H9BN2O4 B13662935 (3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13662935.png)
(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazolo[1,5-a]pyridine ring system, which is further substituted with a methoxycarbonyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction is a palladium-catalyzed cross-coupling process that introduces the boronic acid group into the pyrazolo[1,5-a]pyridine ring system. The reaction conditions generally include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate, and a boronic acid or boronate ester as the boron source. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates. The use of high-throughput screening techniques can also optimize reaction conditions and identify the most effective catalysts and reagents for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced boron species.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: The Suzuki-Miyaura reaction typically employs a palladium catalyst, a base like potassium carbonate, and an aryl halide as the coupling partner.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron species.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the development of boron-containing biomolecules for use in biological assays and imaging techniques.
Medicine: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors that interact with boronic acid groups.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics, which exhibit unique properties.
Mechanism of Action
The mechanism by which (3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid exerts its effects is largely dependent on its interaction with molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups, making it a valuable tool in enzyme inhibition and receptor binding studies. The pyrazolo[1,5-a]pyridine ring system can also interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-boronic acid: Similar structure but lacks the pyrazolo ring and methoxycarbonyl group.
(3-Methoxycarbonyl)pyridine-5-boronic acid pinacol ester: Similar structure but with a pinacol ester group instead of the boronic acid group.
Uniqueness
(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid is unique due to the presence of both the pyrazolo[1,5-a]pyridine ring system and the methoxycarbonyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H9BN2O4 |
|---|---|
Molecular Weight |
219.99 g/mol |
IUPAC Name |
(3-methoxycarbonylpyrazolo[1,5-a]pyridin-5-yl)boronic acid |
InChI |
InChI=1S/C9H9BN2O4/c1-16-9(13)7-5-11-12-3-2-6(10(14)15)4-8(7)12/h2-5,14-15H,1H3 |
InChI Key |
XVKVUMPKTRUGBC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=NN2C=C1)C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


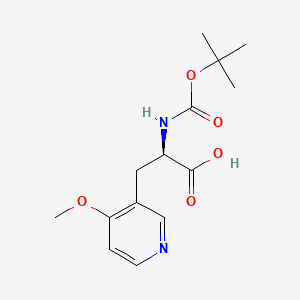

![[5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13662873.png)
![5-[4-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13662874.png)
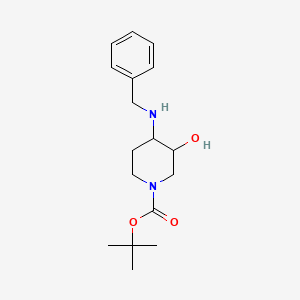
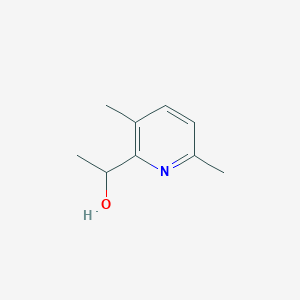
![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide](/img/structure/B13662885.png)


![3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13662905.png)
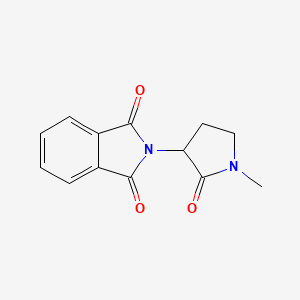
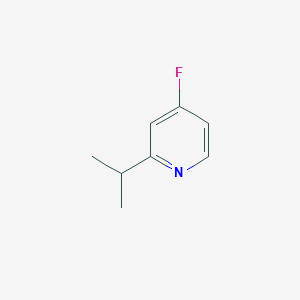
![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13662927.png)
